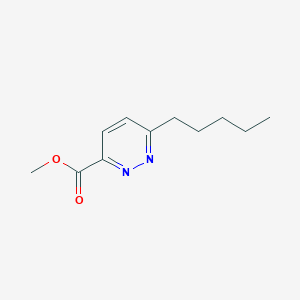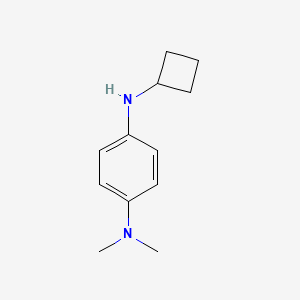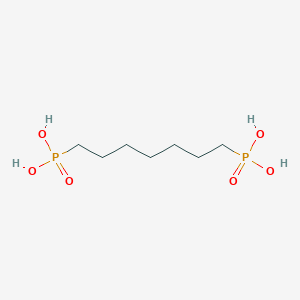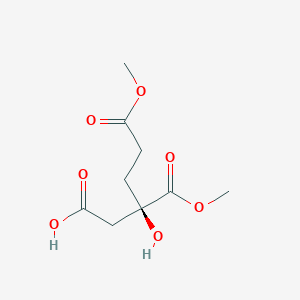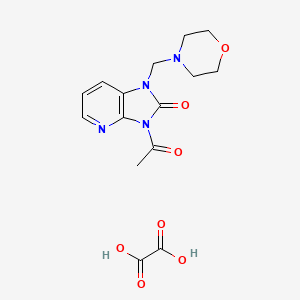
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one is an organic compound belonging to the naphthalene family It features a bromine atom and two methyl groups attached to the naphthalene ring, making it a brominated derivative of 2,2-dimethylnaphthalen-1(2H)-one
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one typically involves bromination of 2,2-dimethylnaphthalen-1(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or light to facilitate the bromination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, ensuring high yield and purity. The reaction conditions would be optimized for temperature, solvent, and catalyst concentration to achieve efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming naphthoquinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 2,2-dimethylnaphthalen-1(2H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Naphthoquinones or other oxidized derivatives.
Reduction: 2,2-Dimethylnaphthalen-1(2H)-one.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one would depend on its specific application. In general, the bromine atom and the naphthalene ring can interact with various molecular targets, influencing biological pathways or chemical reactions. The exact molecular targets and pathways would require further research to elucidate.
類似化合物との比較
Similar Compounds
2,2-Dimethylnaphthalen-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2,2-dimethylnaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-2,2-dimethylnaphthalen-1(2H)-one: Contains a fluorine atom, which can significantly alter its chemical behavior compared to the brominated compound.
Uniqueness
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and potential biological activities.
特性
分子式 |
C12H11BrO |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
6-bromo-2,2-dimethylnaphthalen-1-one |
InChI |
InChI=1S/C12H11BrO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-7H,1-2H3 |
InChIキー |
BSNNSEAEGHFYFA-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(C1=O)C=CC(=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



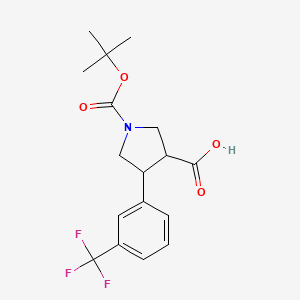
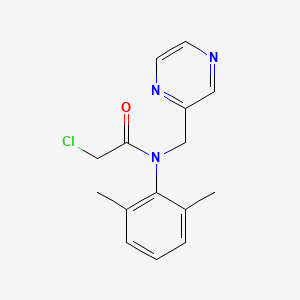
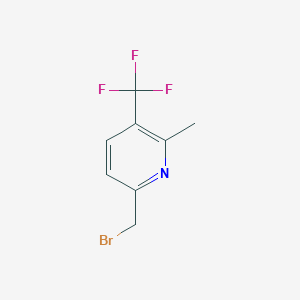
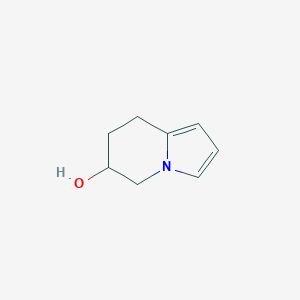


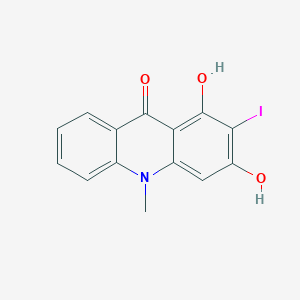
![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
